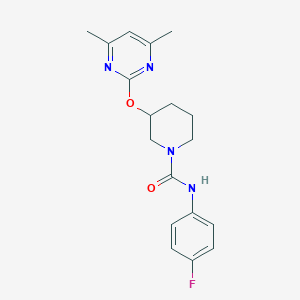

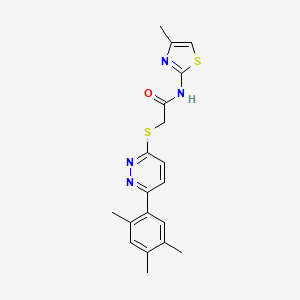

N-(4-methylthiazol-2-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "N-(4-methylthiazol-2-yl)-2-((6-(2,4,5-trimethylphenyl)pyridazin-3-yl)thio)acetamide" pertains to a class of molecules that have been studied for their potential biological activities and chemical properties. Such compounds are often synthesized for the exploration of their pharmacological potential and to understand their interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including condensation, cyclization, and functional group transformations. For instance, Shibuya et al. (2018) reported the synthesis of a complex molecule with a pyridylacetamide head and benzimidazole tail, highlighting the importance of careful molecular design for enhanced solubility and bioavailability (Shibuya et al., 2018).

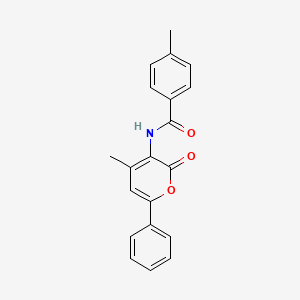

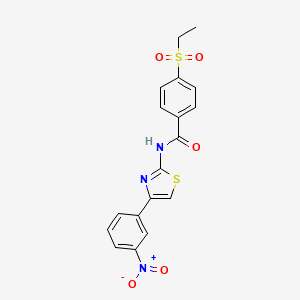

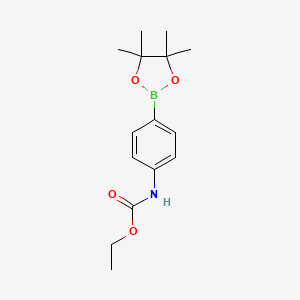

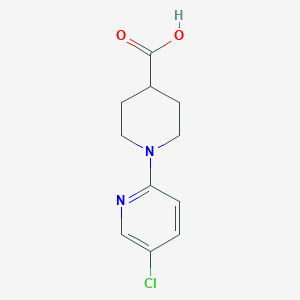

Molecular Structure Analysis

Structural elucidation of similar compounds is typically achieved using techniques such as NMR, IR spectroscopy, and X-ray crystallography. These methods allow for the detailed characterization of the molecular framework and the spatial arrangement of atoms within the molecule.

Chemical Reactions and Properties

Compounds like "this compound" undergo various chemical reactions, including nucleophilic substitutions and electrophilic additions, depending on the functional groups present. The reactivity pattern of such molecules can be influenced by the electronic and steric properties of the substituents.

Physical Properties Analysis

The physical properties, including solubility, melting point, and boiling point, are crucial for determining the compound's suitability for further development as a potential therapeutic agent. These properties are influenced by the molecular structure and can be tailored through structural modifications.

Chemical Properties Analysis

The chemical properties, such as acidity, basicity, and reactivity towards other chemical agents, are determined by the functional groups present in the molecule. Studies on similar molecules have shown that the introduction of specific substituents can significantly alter these properties, affecting the compound's biological activity and stability.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Research on similar compounds has focused on synthesizing various derivatives to explore their chemical properties and potential applications. For instance, the synthesis of 5-methyl-4-phenyl thiazole derivatives, including those similar to the specified compound, has been extensively studied. These compounds were synthesized and structurally elucidated using spectral data and elemental analyses, indicating a keen interest in developing novel compounds with potential biological activities (Evren et al., 2019).

Biological Evaluation and Potential Therapeutic Uses

Derivatives of the specified compound have been evaluated for their anticancer activity, with certain compounds displaying selective cytotoxicity against human lung adenocarcinoma cells. This selective activity suggests potential therapeutic applications in treating cancer (Evren et al., 2019). Furthermore, the study of heterocycles incorporating thiadiazole moiety against the cotton leafworm indicates the broader applicability of similar compounds in agricultural settings as insecticidal agents (Fadda et al., 2017).

Antimicrobial Activities

The antimicrobial activities of novel thiazole derivatives have been explored, with some compounds exhibiting significant anti-bacterial and anti-fungal activities. This highlights the potential of derivatives of the specified compound in developing new antimicrobial agents (Saravanan et al., 2010).

Antioxidant Properties

The synthesis and evaluation of thiazole-acetamide derivatives have included investigations into their antioxidant properties. Molecular docking studies have been conducted to estimate their efficacy against antioxidant enzyme receptors, indicating the potential of these compounds in mitigating oxidative stress-related conditions (Hossan, 2020).

Eigenschaften

IUPAC Name |

N-(4-methyl-1,3-thiazol-2-yl)-2-[6-(2,4,5-trimethylphenyl)pyridazin-3-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4OS2/c1-11-7-13(3)15(8-12(11)2)16-5-6-18(23-22-16)25-10-17(24)21-19-20-14(4)9-26-19/h5-9H,10H2,1-4H3,(H,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPJHSKLBDJORLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C)C2=NN=C(C=C2)SCC(=O)NC3=NC(=CS3)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

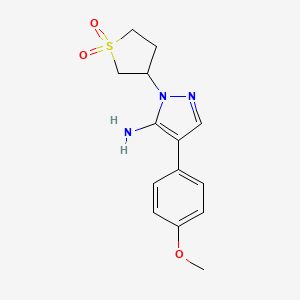

![4,7-Dimethoxy-2-[3-(triazol-2-yl)azetidin-1-yl]-1,3-benzothiazole](/img/structure/B2486434.png)

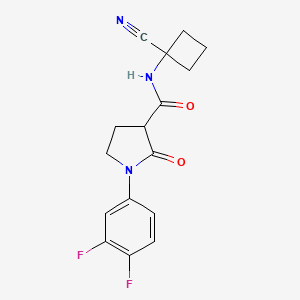

![2-(4-methylbenzamido)-N-(3-phenylpropyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2486437.png)

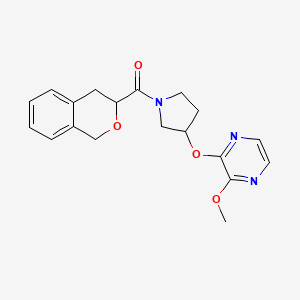

amino}acetamide](/img/structure/B2486438.png)